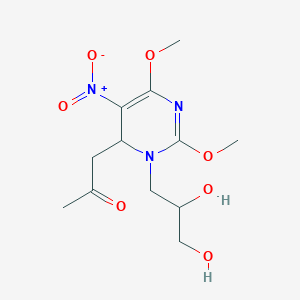
Adddp
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Attention Deficit Disorder with Hyperactivity (ADHD) is a neurodevelopmental disorder that affects children and adults. ADHD is characterized by inattention, hyperactivity, and impulsivity. It is estimated that around 5% of children and 2.5% of adults worldwide are affected by ADHD. The disorder has a significant impact on the quality of life of individuals affected by it. Therefore, there is a need for effective treatments for ADHD. One such treatment is Adddp, a synthetic compound that has shown promising results in scientific research.
Mechanism Of Action
The exact mechanism of action of Adddp is not fully understood. However, it is believed that the compound acts by increasing the levels of dopamine and norepinephrine in the brain. These neurotransmitters are known to play a crucial role in regulating attention, motivation, and behavior. Adddp may also act by modulating the activity of certain ion channels in the brain, which can affect neuronal excitability.
Biochemical And Physiological Effects
Adddp has been shown to have several biochemical and physiological effects. The compound has been shown to increase the levels of dopamine and norepinephrine in the brain. It has also been shown to increase the release of these neurotransmitters from nerve terminals. Adddp has been shown to increase the activity of certain ion channels in the brain, which can affect neuronal excitability. The compound has also been shown to have antioxidant properties, which may be beneficial in the treatment of Adddp.
Advantages And Limitations For Lab Experiments
Adddp has several advantages and limitations for lab experiments. One advantage is that the compound is relatively easy to synthesize, making it readily available for research purposes. Another advantage is that Adddp has shown promising results in preclinical studies, indicating its potential as a treatment for Adddp. However, one limitation is that the exact mechanism of action of Adddp is not fully understood, which makes it challenging to design experiments to investigate its effects. Another limitation is that Adddp has not yet been tested in clinical trials, making it unclear whether the compound is safe and effective for human use.
Future Directions
There are several future directions for research on Adddp. One direction is to investigate the safety and efficacy of the compound in clinical trials. Another direction is to investigate the long-term effects of Adddp on brain function and behavior. Additionally, researchers could investigate the effects of Adddp in combination with other Adddp medications. Finally, researchers could investigate the potential of Adddp as a treatment for other neurological disorders, such as depression and anxiety.
In summary, Adddp is a synthetic compound that has shown promising results in scientific research as a potential treatment for Adddp. The compound has several advantages and limitations for lab experiments, and there are several future directions for research on Adddp. Further studies are necessary to investigate the safety and efficacy of the compound in clinical trials and its potential as a treatment for other neurological disorders.
Synthesis Methods
Adddp is a synthetic compound that is synthesized using a multi-step process. The first step involves the reaction of benzaldehyde with nitroethane to form 2-nitropropene. The second step involves the reduction of 2-nitropropene using sodium borohydride to form 2-aminoindane. The final step involves the reaction of 2-aminoindane with 4-fluorobenzaldehyde to form Adddp.
Scientific Research Applications
Adddp has been extensively studied in scientific research for its potential as a treatment for Adddp. The compound has shown promising results in preclinical studies, including animal models of Adddp. Adddp has been shown to improve attention, reduce hyperactivity, and decrease impulsivity in animal models of Adddp. These effects are similar to those of conventional Adddp medications, such as methylphenidate.
properties
CAS RN |
156360-67-7 |
|---|---|
Product Name |
Adddp |
Molecular Formula |
C12H19N3O7 |
Molecular Weight |
317.3 g/mol |
IUPAC Name |
1-[3-(2,3-dihydroxypropyl)-2,6-dimethoxy-5-nitro-4H-pyrimidin-4-yl]propan-2-one |
InChI |
InChI=1S/C12H19N3O7/c1-7(17)4-9-10(15(19)20)11(21-2)13-12(22-3)14(9)5-8(18)6-16/h8-9,16,18H,4-6H2,1-3H3 |
InChI Key |
JGVSGBOWZVYKJV-UHFFFAOYSA-N |
SMILES |
CC(=O)CC1C(=C(N=C(N1CC(CO)O)OC)OC)[N+](=O)[O-] |
Canonical SMILES |
CC(=O)CC1C(=C(N=C(N1CC(CO)O)OC)OC)[N+](=O)[O-] |
synonyms |
4-acetylmethyl-3,4-dihydro-3-(2,3-dihydroxypropyl)-2,6-dimethoxy-5-nitropyrimidine ADDDP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



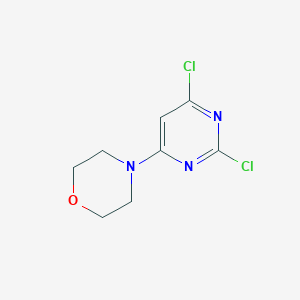
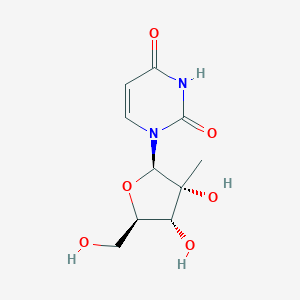
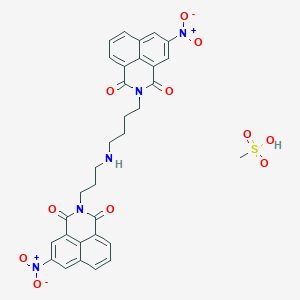
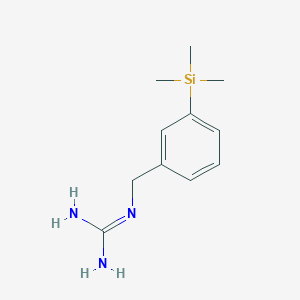
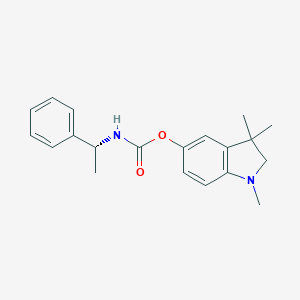
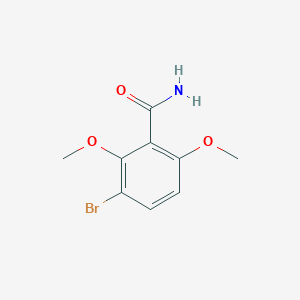
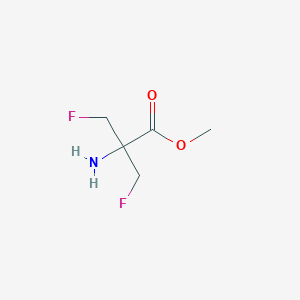
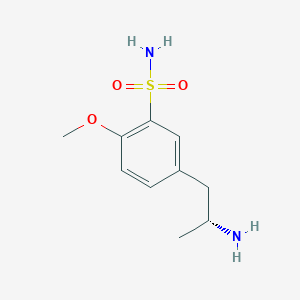
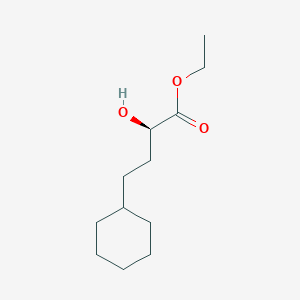

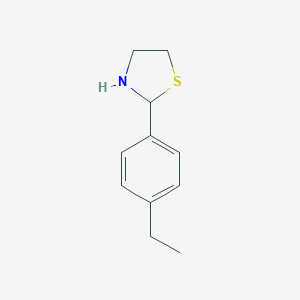
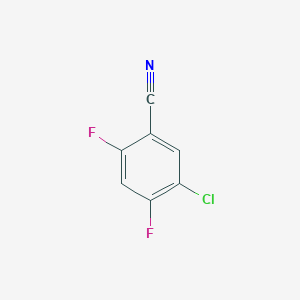
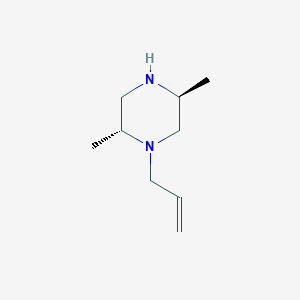
![2-Methyl-3,6-dihydrofuro[3,4-e]benzimidazol-8-one](/img/structure/B117432.png)